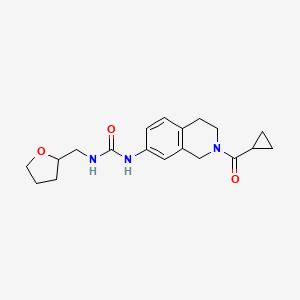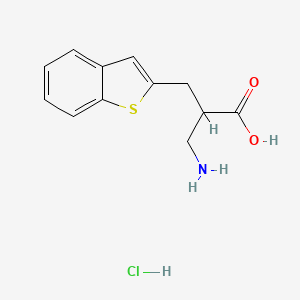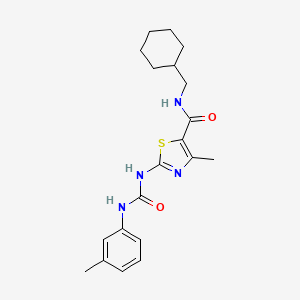
N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, also known as CTUC, is a small molecule inhibitor that has been developed for its potential use as an anticancer agent. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Scientific Research Applications
Anticancer Research:
This compound exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. The thiazole ring structure, combined with the ureido moiety, may interfere with critical cellular processes, making it a promising candidate for further study in cancer therapy .
Anti-Inflammatory Properties:
The presence of the thiazole ring in this compound suggests anti-inflammatory activity. It may modulate inflammatory pathways by interacting with specific enzymes or receptors. Investigating its effects on inflammatory markers and cytokines could provide valuable insights for drug development in conditions such as rheumatoid arthritis or inflammatory bowel diseases .
Antimicrobial Applications:
Thiazole derivatives often exhibit antimicrobial properties. Researchers have explored the compound’s efficacy against bacteria, fungi, and even resistant strains. Its unique structural features may disrupt microbial membranes or interfere with essential metabolic pathways. Further studies are needed to determine its specific mechanisms of action and potential clinical applications .
Neuroprotective Effects:
The carbamoylamino group in this compound suggests possible neuroprotective properties. Researchers have investigated its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Understanding its interactions with neural receptors and pathways could lead to novel treatments for neurodegenerative diseases like Alzheimer’s or Parkinson’s .
Antiviral Research:
Given the urgent need for effective antiviral agents, this compound’s structure warrants attention. It may interfere with viral replication, entry, or assembly. Researchers have explored its potential against various viruses, including influenza and herpesviruses. Further studies could reveal its mode of action and guide drug development .
Organic Synthesis and Medicinal Chemistry:
Beyond specific applications, this compound serves as a valuable building block in organic synthesis. Medicinal chemists can modify its structure to create analogs with enhanced properties. By introducing substitutions or functional groups, researchers can fine-tune its biological activity, solubility, and pharmacokinetics .
properties
IUPAC Name |
N-(cyclohexylmethyl)-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13-7-6-10-16(11-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-8-4-3-5-9-15/h6-7,10-11,15H,3-5,8-9,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWIYGCKRXUBTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3CCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

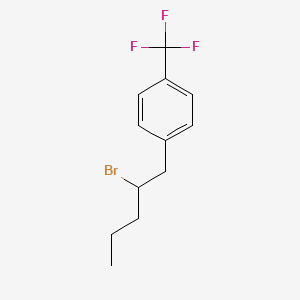
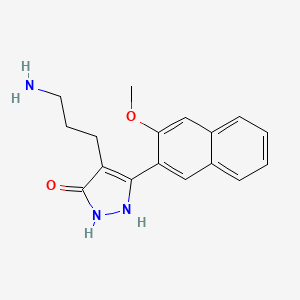
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)
![(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one](/img/structure/B2412938.png)

![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)
![1-Phenylmethoxycarbonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2412947.png)
![1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2412948.png)
![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)

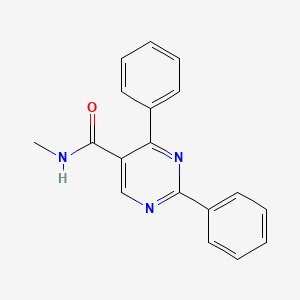
![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)
